molecular formula C19H15N5O2S B10982699 N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B10982699
M. Wt: 377.4 g/mol
InChI Key: KJTQGZDTZATSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked via a sulfur-containing acetamide group to a 4-phenoxyphenyl substituent.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C19H15N5O2S/c25-18(12-27-19-11-10-17-22-20-13-24(17)23-19)21-14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-11,13H,12H2,(H,21,25)

InChI Key

KJTQGZDTZATSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Source outlines a Friedel-Crafts acylation approach where β-aroyl propionic acids undergo hydrazinolysis with hydrazine hydrate to yield pyridazinones. Subsequent treatment with phosphorus oxychloride generates 3-chloro-6-substituted phenylpyridazines. Reaction with hydrazine hydrate produces 3-hydrazinopyridazines, which cyclize with aroyl chlorides to form triazolopyridazines. For the target compound, substituting the aroyl chloride with a phenoxybenzoyl chloride derivative would introduce the phenoxyphenyl moiety.

Reaction Conditions:

  • Hydrazinolysis: Ethanol reflux, 8–12 h (yield: 65–78%)

  • Cyclization: POCl₃, 110°C, 4 h (yield: 70–85%)

Annulation of 1,2,4-Triazole onto Pyridazine

As described in, ethyl N-benzoyl-α-hetero-aryl-glycinates undergo annulation with substituted pyridazines. Using 6-chloropyridazine derivatives and benzoyl glycinate esters under basic conditions (NaOH, ethanol) forms the triazolopyridazine core. Decarboxylation and functional group interconversions enable downstream modifications.

Key Intermediate:
6-Chloro-[1,triazolo[4,3-b]pyridazine (Yield: 82%)

Sulfanyl Acetamide Side Chain Installation

The sulfanylacetamide group is introduced via nucleophilic substitution or coupling reactions.

Thioether Formation via SNAr Mechanism

Source demonstrates that 6-chlorotriazolopyridazines react with thioacetamide derivatives in the presence of a base. For example, N-(4-ethylphenyl)-2-mercaptoacetamide reacts with 6-chlorotriazolopyridazine in DMF at 80°C to form the corresponding thioether. Adapting this method, N-(4-phenoxyphenyl)-2-mercaptoacetamide would couple with 6-chlorotriazolopyridazine under similar conditions.

Optimization Data:

ParameterOptimal ValueYield Impact
SolventDMFMax 89%
Temperature80°C<70% at 60°C
Base (K₂CO₃)2.5 eqAvoids hydrolysis

Direct Coupling Using Sulfur-Transfer Reagents

Patent CN109045036B discloses a one-pot method using Lawesson’s reagent to introduce sulfur atoms. Reacting 6-hydroxytriazolopyridazine with N-(4-phenoxyphenyl)chloroacetamide and Lawesson’s reagent in toluene at reflux achieves direct sulfanylation. This method reduces step count but requires stringent moisture control.

Side Reaction Mitigation:

  • Use of molecular sieves (4Å) suppresses disulfide byproduct formation.

Final Assembly: Convergent vs. Linear Approaches

Convergent Synthesis

Separate synthesis of the triazolopyridazine core and sulfanylacetamide side chain, followed by coupling:

  • Triazolopyridazine core prepared via or (Yield: 70–85%).

  • N-(4-Phenoxyphenyl)-2-mercaptoacetamide synthesized by reacting 4-phenoxyaniline with chloroacetyl chloride, followed by treatment with NaSH.

  • Coupling using K₂CO₃ in DMF at 80°C (Overall yield: 63%).

Linear Synthesis

Building the molecule sequentially from a pyridazine precursor:

  • 6-Hydrazinopyridazine → Cyclization with phenoxybenzoyl chloride → Triazolopyridazine.

  • Thiolation with thiourea/HCl → 6-mercaptotriazolopyridazine.

  • Alkylation with N-(4-phenoxyphenyl)-2-bromoacetamide (Yield: 58%).

Analytical Characterization and Quality Control

Critical spectroscopic data for validating successful synthesis:

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, triazole-H)

  • δ 7.45–7.12 (m, 9H, aromatic-H)

  • δ 4.21 (s, 2H, CH₂S)

  • δ 3.89 (s, 2H, COCH₂)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1240 cm⁻¹ (C-O-C of phenoxy)

  • 655 cm⁻¹ (C-S)

HPLC Purity:

  • 98% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Cyclization of unsymmetrical hydrazines may yield regioisomers. Source resolves this using orthogonal protecting groups (e.g., ethoxycarbonyl), removed selectively post-cyclization.

Sulfur Oxidation Prevention

Thioether groups oxidize readily. Adding antioxidants (e.g., BHT) during purification and storing under nitrogen enhances stability.

Scale-Up Considerations

Patent WO2020172906A1 highlights continuous flow reactors for triazole cyclization, improving heat transfer and reducing reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazinyl moiety can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazolopyridazinyl derivatives.

    Substitution: Halogenated phenoxyphenyl derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide linkage can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Key Compounds:

2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Structure: Substitutes the triazolo-pyridazine core with a triazino-indole system. Synthesis: Reacts 2-((5-methyl-5H-triazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) . Significance: Demonstrates the impact of core heterocycle variation on bioactivity.

N-(3-chlorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 852372-44-2) Structure: Replaces 4-phenoxyphenyl with 3-chlorophenyl. Molecular Formula: C19H14ClN5OS; Molecular Weight: 395.9 . Significance: Chlorine substitution may enhance electrophilic interactions compared to the phenoxy group.

N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

  • Structure : Features a 4-acetamidophenyl group and 4-chlorophenyl on the triazolo-pyridazine.
  • Molecular Formula : C21H17ClN6O2S; Molecular Weight : 452.92 .
  • Significance : Acetamido and chloro substituents could influence solubility and target binding.

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide Structure: Substitutes 4-phenoxyphenyl with 3-methoxyphenyl. Molecular Weight: 315.35 . Significance: Methoxy groups may alter electronic properties and metabolic stability.

Table 1: Comparative Overview of Structural Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity Reference
Target Compound Triazolo-pyridazine 4-Phenoxyphenyl (Inferred) C25H19N5O2S
2-((5-Methyl-5H-triazinoindol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazino-indole 4-Phenoxyphenyl, 5-methyl 95%
N-(3-chlorophenyl)-2-[(3-phenyl-triazolo-pyridazin-6-yl)sulfanyl]acetamide Triazolo-pyridazine 3-Chlorophenyl, 3-phenyl C19H14ClN5OS 395.9
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo-pyridazin-6-yl]sulfanyl}acetamide Triazolo-pyridazine 4-Acetamidophenyl, 4-chlorophenyl C21H17ClN6O2S 452.92
N-(3-methoxyphenyl)-2-(triazolo-pyridazin-6-ylsulfanyl)acetamide Triazolo-pyridazine 3-Methoxyphenyl 315.35

Physicochemical and Pharmacological Properties

  • Molecular Weight : Ranges from 315.35 (methoxy analog) to 452.92 (chlorophenyl-acetamido analog), affecting pharmacokinetic profiles .

Key Findings and Limitations

Structural Flexibility : The triazolo-pyridazine core tolerates diverse substituents, enabling tailored electronic and steric properties.

Data Gaps : Missing data on the target compound’s exact molecular weight, solubility, and bioactivity limit direct comparisons.

Substituent Trends: Phenoxy and halogenated phenyl groups may enhance lipophilicity, while methoxy or acetamido groups improve solubility .

Biological Activity

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16_{16}H15_{15}N4_{4}O1_{1}S
  • Molecular Weight : 313.38 g/mol
  • Chemical Class : Triazole derivatives

This compound features a triazole ring fused with a pyridazine moiety, which is known for conferring various biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole moiety is particularly effective against a range of pathogens:

  • Bacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
BacteriaMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1.0

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in tumor growth:

  • Mechanism of Action : The inhibition of topoisomerase enzymes has been linked to the anticancer effects of triazole compounds . In vitro studies have shown promising results against various cancer cell lines.

3. Anti-inflammatory and Analgesic Effects

Recent studies suggest that this compound may exhibit anti-inflammatory and analgesic properties:

  • Experimental Findings : In animal models, the compound has shown a reduction in inflammatory markers and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Barbuceanu et al. Study : This research focused on synthesizing mercapto-triazoles and evaluating their antimicrobial effects against common pathogens such as S. aureus and C. albicans. The synthesized compounds demonstrated MIC values comparable to existing antibiotics .
  • PMC Review : A comprehensive review highlighted the broad spectrum of biological activities associated with 1,2,4-triazoles, including their role as neuroprotectants and antiviral agents . This reinforces the potential therapeutic applications of compounds like this compound.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis of triazolo-pyridazine derivatives typically involves sequential coupling, cyclization, and functionalization steps. Key strategies include:
  • Intermediate purification : Use column chromatography or recrystallization after each step to remove unreacted precursors (e.g., pyridazinyl intermediates) .
  • Catalyst selection : Optimize palladium catalysts for Suzuki couplings (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ for nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in sulfanyl acetamide coupling .
  • Yield tracking : Monitor reaction progress via TLC or HPLC, adjusting temperatures (60–120°C) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural confirmation : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; C18 columns and acetonitrile/water gradients are standard .
  • Stability profiling : Track degradation under stress conditions (pH 1–13, 40–80°C) using accelerated stability studies .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Acidic conditions : Protonation of the pyridazinyl nitrogen may lead to hydrolysis of the acetamide bond. Use buffered solutions (pH 4–7) for short-term storage .
  • Alkaline conditions : Deprotonation can destabilize the triazolo ring; avoid pH > 9 unless stabilized by co-solvents (e.g., 10% DMSO) .
  • Validation : Conduct kinetic studies at 25°C/40°C to calculate degradation rate constants (k) and shelf-life predictions .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR, VEGFR) to test IC₅₀ values. Include staurosporine as a positive control .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to doxorubicin .
  • Solubility limits : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Q. What reaction mechanisms dominate during functional group modifications (e.g., oxidation, substitution)?

  • Methodological Answer :
  • Oxidation : The sulfanyl group is susceptible to H₂O₂, forming sulfoxide/sulfone derivatives. Monitor via IR (S=O stretch at ~1050 cm⁻¹) .
  • Nucleophilic substitution : Fluorophenyl groups undergo SNAr reactions with amines; optimize using microwave-assisted synthesis (80°C, 30 min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Substituent variation : Replace the 4-phenoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate target binding .
  • Bioisosteric replacement : Substitute the triazolo ring with imidazolo or pyrazolo moieties to improve metabolic stability .
  • Data integration : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize residues forming H-bonds with the acetamide carbonyl .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational flexibility .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) for SAR refinement .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay validation : Cross-check kinase inhibition results with orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may cause false positives/negatives .
  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to rule out off-target effects at high doses .

Q. What strategies identify the primary biological targets of this compound?

  • Methodological Answer :
  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and MS/MS .
  • Phage display : Screen peptide libraries to map binding motifs .
  • CRISPR screening : Use genome-wide knockout libraries to identify sensitized/resistant pathways .

Q. How can researchers address formulation challenges for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use cyclodextrin complexes or nanoemulsions (e.g., 10% Labrasol) to achieve >1 mg/mL in PBS .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents, measuring plasma half-life via LC-MS/MS. Compare AUC values for bioavailability optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.